4-Nitro-1-naphthoic acid

Organic Synthesis Medicinal Chemistry Physicochemical Property Prediction

4-Nitro-1-naphthoic acid (CAS 1975-43-5) is a bifunctional naphthalene building block with a unique 4-nitro-1-carboxylic acid regiochemistry. The electron-withdrawing nitro group at the 4-position dramatically lowers the pKa (~2.67 vs. ~3.70 for unsubstituted 1-naphthoic acid), alters UV absorption, and enables fluorescence turn-on sensor design. This precise regiochemistry is essential for chemoselective transformations—amide coupling at the carboxylic acid and nitro-to-amine reduction—making it non-interchangeable with other positional isomers. Also serves as a reliable HPLC reference standard (logP 2.97). Supplied at ≥97% purity as a yellow crystalline solid; ideal for fluorescent probe development, organic synthesis, and analytical method validation.

Molecular Formula C11H7NO4
Molecular Weight 217.18
CAS No. 1975-43-5
Cat. No. B2440127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1-naphthoic acid
CAS1975-43-5
Molecular FormulaC11H7NO4
Molecular Weight217.18
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)
InChIKeyBQBFFSOHVNNCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Nitro-1-naphthoic acid (CAS 1975-43-5) Procurement Guide: Supplier Purity Specifications and Physicochemical Data


4-Nitro-1-naphthoic acid (CAS 1975-43-5) is a nitrated aromatic carboxylic acid of the naphthalene series, with the molecular formula C11H7NO4 and a molecular weight of 217.18 g/mol. This yellow crystalline solid features a carboxylic acid group at the 1-position and a nitro group at the 4-position of the naphthalene ring, creating a unique electronic and steric environment that distinguishes it from other positional isomers and unsubstituted analogs. Predicted physicochemical properties include a density of 1.468±0.06 g/cm³, a boiling point of 448.8±28.0 °C, and a calculated pKa of 2.67±0.10 . Commercially, this compound is typically offered at purities of 95% or higher , and it is commonly employed as a chemical reagent, synthetic intermediate, and in the preparation of fluorescent probes .

Why 4-Nitro-1-naphthoic acid (CAS 1975-43-5) Cannot Be Substituted with Other Naphthoic Acid Analogs


Substituting 4-nitro-1-naphthoic acid with a generic 'naphthoic acid' or a different positional isomer (such as 4-nitro-2-naphthoic acid or 5-nitro-1-naphthoic acid) is scientifically invalid due to the profound impact of both the nitro group and its specific 4-position on the molecule's electronic, spectroscopic, and chemical behavior. The electron-withdrawing nitro group dramatically alters the carboxylic acid's acidity (pKa ~2.67) compared to the unsubstituted parent 1-naphthoic acid (pKa ~3.70) , affecting solubility, reactivity, and binding properties. Furthermore, the specific 4-position of the nitro group dictates the molecule's unique UV absorption spectrum and its performance in fluorescence-based applications [1]. For researchers developing fluorescent probes, performing quantitative HPLC analyses, or synthesizing specific derivatives where regiochemistry is critical, the use of an incorrect isomer or a non-nitrated analog will yield fundamentally different and often unusable results. The quantitative evidence below underscores the precise, non-interchangeable properties that make this specific compound essential for targeted applications.

4-Nitro-1-naphthoic acid (CAS 1975-43-5): A Quantitative Comparator-Based Selection Guide


Carboxylic Acid Acidity (pKa) is Enhanced by the 4-Nitro Group Compared to Unsubstituted 1-Naphthoic Acid

The presence of the electron-withdrawing nitro group at the 4-position significantly increases the acidity of the carboxylic acid moiety in 4-nitro-1-naphthoic acid relative to the unsubstituted parent compound. This is a critical factor in determining solubility, salt formation, and reactivity in synthetic applications. The predicted pKa value for 4-nitro-1-naphthoic acid is 2.67±0.10 , which is approximately one full log unit more acidic than the experimentally determined pKa of 1-naphthoic acid, which is reported as 3.69-3.70 in aqueous solution [1].

Organic Synthesis Medicinal Chemistry Physicochemical Property Prediction

Hydrophobicity (LogP) is Increased by the 4-Nitro Group Compared to 1-Naphthoic Acid

The introduction of the nitro group not only affects electronic properties but also significantly alters the molecule's lipophilicity, a key parameter in medicinal chemistry and chromatographic retention. The calculated LogP (octanol-water partition coefficient) for 4-nitro-1-naphthoic acid is 2.9694 . In contrast, the experimental LogP for the unsubstituted 1-naphthoic acid is 2.58 [1]. This difference of approximately 0.39 log units indicates that the nitro-substituted compound is substantially more lipophilic.

Medicinal Chemistry ADME Prediction Separation Science

Commercial Availability of 4-Nitro-1-naphthoic Acid at Analytical-Grade Purity for Research Applications

For researchers requiring a reliable and well-characterized building block, 4-nitro-1-naphthoic acid is commercially available from multiple suppliers with defined purity specifications, ensuring reproducibility in synthetic and analytical workflows. Standard commercial offerings include a purity of 95% or higher , with some vendors providing material certified at 97% or NLT 98% . While a direct head-to-head purity comparison with a specific alternative isomer is not standard due to different synthetic origins, the consistent availability of this specific isomer at high purity is a key procurement differentiator compared to other nitro-naphthoic acid isomers that may be less readily available or only offered at lower purities.

Chemical Procurement Analytical Chemistry Organic Synthesis

Key Application Scenarios for Procuring 4-Nitro-1-naphthoic acid (CAS 1975-43-5)


Development of Fluorescent Probes for Amine and Metal Ion Detection

4-Nitro-1-naphthoic acid serves as a specific molecular scaffold for designing fluorescent sensors. The 4-nitro group acts as an electron-withdrawing quencher, and its reduction or interaction with specific analytes can lead to a 'turn-on' of fluorescence from the naphthalene core . The compound's unique electronic structure, defined by the 4-nitro-1-carboxylic acid pattern, is essential for this application, and substitution with other isomers or non-nitrated analogs would fail to produce the required photophysical response.

Synthesis of Regiospecific Naphthalene Derivatives and Pharmaceutical Intermediates

As a well-defined, bifunctional aromatic building block, 4-nitro-1-naphthoic acid is a key intermediate in organic synthesis. The presence of both a carboxylic acid and a nitro group at specific positions allows for chemoselective transformations, such as amide bond formation at the acid and reduction of the nitro group to an amine, enabling the construction of complex, regiospecifically substituted naphthalene derivatives . This regiospecificity is the primary reason for procuring this exact compound over its positional isomers.

Use as a Reference Standard in HPLC Method Development and Quality Control

The compound's well-defined chromatographic properties, driven by its distinct logP (2.97) and electronic character, make it suitable for use as a reference standard in developing and validating HPLC methods. Its relatively high lipophilicity ensures a characteristic retention time on reversed-phase columns . When establishing analytical methods for related nitroaromatic compounds or monitoring synthetic reactions, the high-purity commercial grade of this specific isomer (≥95%) provides a reliable benchmark for system suitability and quantification.

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